

The Historical Development of Diatrizoate Contrast Media: An In-depth Technical Guide

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Compound of Interest		
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Introduction

Diatrizoate, also known as amidotrizoate, represents a landmark in the history of radiographic contrast media. Introduced in the mid-1950s, this iodinated, ionic, high-osmolar contrast medium (HOCM) significantly improved the safety and diagnostic quality of radiological examinations compared to its predecessors.[1] For decades, it was the standard for intravascular imaging, and its development paved the way for the subsequent generations of safer, low-osmolar and iso-osmolar agents. This technical guide provides a comprehensive overview of the historical development, chemical synthesis, physicochemical properties, and the experimental and clinical evolution of diatrizoate contrast media for researchers, scientists, and drug development professionals.

Historical Timeline and Core Developments

The introduction of diatrizoate was the culmination of decades of research aimed at developing safe and effective X-ray contrast agents. Early urography in the 1920s utilized simple iodides, which were often toxic.[2] The key innovation was the creation of a tri-iodinated benzoic acid derivative, which offered a stable molecular structure with a high concentration of radiopaque iodine.

• 1952: The first tri-iodinated contrast medium, sodium acetrizoate, was introduced clinically. While an improvement, its toxicity was still a concern.[1]



- 1953-1954: Researchers, notably Hoppe and colleagues, demonstrated that adding a second acetyl-amino group at the C5 position of the benzene ring significantly reduced toxicity. This led to the synthesis of 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid, or diatrizoic acid.[1][3]
- Mid-1950s: Diatrizoate was commercialized under brand names such as Urografin (Schering AG), Renografin (Squibb), and Hypaque (Sterling Drug).[1] It was typically formulated as a salt of sodium, meglumine (an N-methylglucamine cation), or a mixture of both to optimize solubility and tolerability.
- 1950s-1970s: Diatrizoate and its derivatives became the global standard for intravascular contrast agents, widely used in urography, angiography, and the emerging field of computed tomography (CT).[1][3][4]
- Early 1970s: The primary drawback of diatrizoate—its high osmolality, which caused pain, heat sensations, and other adverse effects—spurred the development of the next generation of low-osmolar contrast media (LOCM).[1][5]

Chemical Structure and Synthesis

Diatrizoate is an ionic monomer. Its core structure is a fully substituted benzene ring, which provides excellent chemical stability and a high payload of iodine (three atoms per molecule), the element responsible for X-ray attenuation.[6]

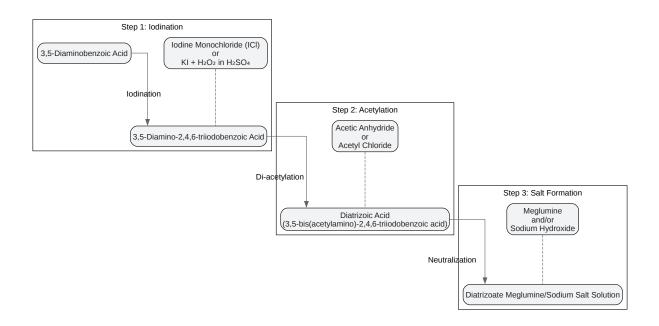
IUPAC Name: 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid.

The molecule is an acid and is not used in its free form. It is prepared as a salt with either sodium or meglumine. Meglumine salts are generally less toxic than sodium salts, while sodium salts offer lower viscosity.[7] Many commercial formulations, such as MD-76R, are mixtures of both salts to balance these properties.[2]

Synthesis Pathway

The industrial synthesis of diatrizoic acid is a multi-step process that begins with 3,5-diaminobenzoic acid. The general route involves a tri-iodination step followed by di-acetylation of the amino groups.





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General synthesis pathway for diatrizoate salts.

Physicochemical Properties



The clinical performance and side-effect profile of diatrizoate are directly related to its physicochemical properties, primarily its high osmolality and viscosity. As an ionic monomer, when dissolved in solution, each molecule dissociates into two particles (an anion and a cation), while delivering only three iodine atoms. This 3:2 ratio of iodine atoms to osmotic particles is the reason for its high osmolality.[6]

Property	Value	Reference(s)
Formulation	MD-76R (660 mg/mL Diatrizoate Meglumine, 100 mg/mL Diatrizoate Sodium)	[2]
Iodine Content	370 mg/mL	[2]
Osmolality	1551 mOsm/kg H ₂ O (approx. 5-7 times that of blood)	[2][8]
Viscosity	16.4 cP at 25°C10.5 cP at 37°C	[2]
Sodium Content	~3.65 mg/mL (0.16 mEq/mL)	[2]
pH	6.5 - 7.7	[2]
Intravenous LD50 (Mice)	5.3 - 6.1 g lodine/kg (Meglumine/Sodium Salt)	[2]
Intravenous LD50 (Rat)	11,400 mg/kg (Sodium Salt)14,565 mg/kg (Meglumine Salt)	[1]

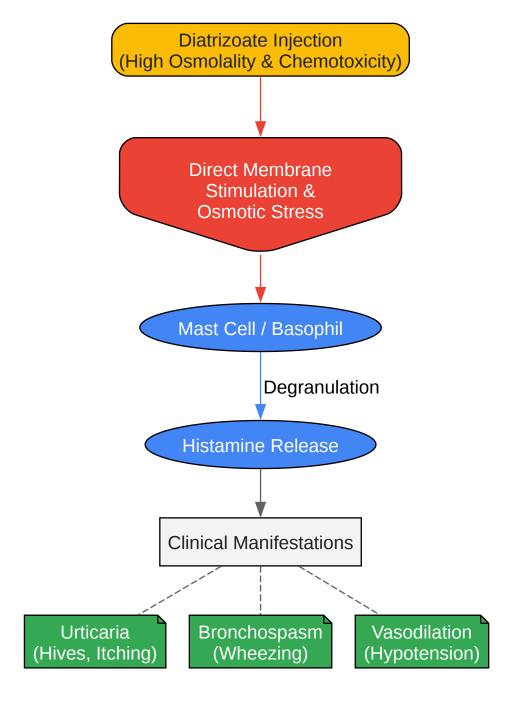
Mechanisms of Adverse Effects

The adverse reactions associated with diatrizoate are primarily linked to its high osmolality and direct chemotoxicity. These can be broadly categorized into anaphylactoid (allergic-like) reactions and organ-specific toxicity, most notably contrast-induced nephrotoxicity (CIN).

Anaphylactoid Reactions



Unlike true allergic reactions, anaphylactoid responses to diatrizoate are typically not IgE-mediated. Instead, they are often caused by the direct stimulation of mast cells and basophils by the contrast medium, leading to the release of histamine and other inflammatory mediators. [5][9] The high osmolality of the solution also contributes to this effect.[10]



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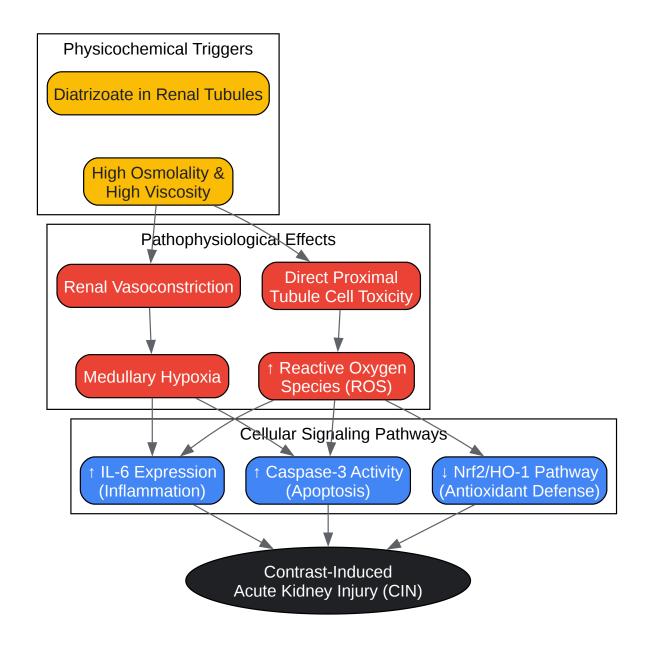
Pathway of diatrizoate-induced anaphylactoid reactions.



Contrast-Induced Nephrotoxicity (CIN)

Diatrizoate can induce acute kidney injury through several mechanisms. Its high viscosity increases tubular fluid viscosity, potentially leading to tubular obstruction.[11] Furthermore, it causes renal vasoconstriction, reducing medullary blood flow and leading to hypoxia.[12] At the cellular level, diatrizoate exerts a direct toxic effect on renal proximal tubule cells, inducing oxidative stress, inflammation, and apoptosis.[13][14] This process involves the downregulation of the protective Nrf2/HO-1 pathway and the upregulation of inflammatory and apoptotic markers like IL-6 and Caspase-3.[14]





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Signaling pathways in contrast-induced nephrotoxicity.

Experimental Protocols Synthesis of Diatrizoic Acid (General Methodology)

This protocol is a generalized summary based on established chemical synthesis routes.[15] [16]



- Iodination of 3,5-Diaminobenzoic Acid:
 - 3,5-diaminobenzoic acid is dissolved in an acidic aqueous solution (e.g., sulfuric acid).
 - An iodinating agent, such as a solution of potassium iodide and hydrogen peroxide or iodine monochloride, is added portion-wise to the reaction mixture.
 - The reaction is heated (e.g., 50-60°C) and stirred for several hours until thin-layer chromatography (TLC) indicates the completion of the reaction.
 - The crude product, 3,5-diamino-2,4,6-triiodobenzoic acid, precipitates from the solution and is isolated by filtration.
- Acetylation:
 - The dried intermediate from the previous step is suspended in a suitable solvent.
 - An acetylating agent, such as acetic anhydride or acetyl chloride, is added in excess.
 - The mixture is heated under reflux for several hours.
 - Upon cooling, the product, diatrizoic acid, crystallizes. It is then filtered, washed with deionized water, and dried.
- Purification and Salt Formation:
 - The crude diatrizoic acid is purified by recrystallization. This often involves dissolving the
 acid in a basic solution (e.g., sodium hydroxide or ammonia water) and then reprecipitating it by adding a strong acid.[15]
 - For final formulation, a stoichiometric amount of meglumine and/or sodium hydroxide is added to a suspension of purified diatrizoic acid in water for injection to form the desired salt solution. The pH is adjusted to a physiological range (6.0-7.7).[17]

Physicochemical Property Determination

 Osmolality Measurement: Osmolality was, and still is, typically measured using a vapor pressure osmometer. This instrument measures the dew point temperature depression of a



sample compared to pure water, which is directly proportional to the osmotic pressure of the solution.[3]

Viscosity Measurement: Viscosity is determined by measuring the flow rate of the contrast
medium through a calibrated microcapillary tube at a controlled temperature (e.g., 25°C and
37°C). The time it takes for a specific volume to pass through the capillary is used to
calculate the kinematic viscosity, which is then converted to dynamic viscosity (in centipoise,
cP).[3][18]

Early Clinical Trial Design (Conceptual Protocol)

Early clinical trials in the 1950s and 1960s were less standardized than modern trials but focused on two primary endpoints: efficacy and safety.[15]

- Patient Selection: Patients scheduled for routine intravenous urography or angiography were enrolled. Key exclusion criteria would have included severe renal or cardiac disease and a history of severe allergy.
- Administration: The diatrizoate solution was warmed to body temperature and injected intravenously over a set period. Doses were determined based on patient weight and the procedure being performed.
- Efficacy Assessment: Radiographs were taken at specific time intervals post-injection. The quality of opacification of the target structures (e.g., renal calyces, ureters, blood vessels) was evaluated by radiologists and graded on a qualitative scale (e.g., poor, fair, good, excellent).
- Safety Monitoring: Patients were monitored closely for at least 30 minutes post-injection for immediate adverse reactions. This included monitoring vital signs (blood pressure, heart rate) and observing for signs of anaphylactoid reactions (e.g., urticaria, nausea, vomiting, respiratory distress). Delayed reactions were often captured through patient follow-up.

Evolution and Legacy

While diatrizoate was a revolutionary agent, its high osmolality was a significant clinical limitation. The discomfort and adverse effects it produced were the primary impetus for the development of the second generation of contrast media: the low-osmolar agents (both ionic



dimers and non-ionic monomers) in the 1970s and 1980s.[1][17] These newer agents delivered the same amount of iodine with roughly half the osmotic load, significantly improving patient tolerance.

Today, high-osmolar agents like diatrizoate are no longer used for routine intravascular injections in most institutions due to the superior safety profile of low- and iso-osmolar agents. [6][19] However, diatrizoate solutions (e.g., Gastrografin) remain in widespread use for gastrointestinal imaging, particularly when barium sulfate is contraindicated, such as in cases of suspected bowel perforation.[17] Its historical importance is undeniable, as it set the chemical foundation and clinical benchmark that all subsequent contrast agents were built upon.

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